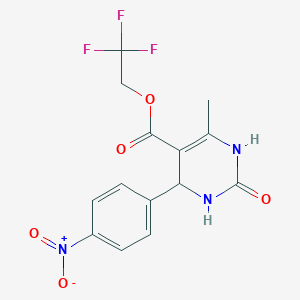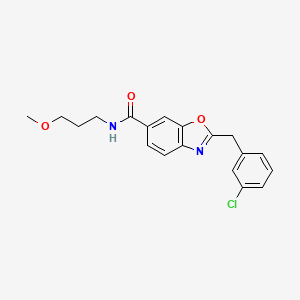
2,2,2-trifluoroethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound characterized by its trifluoroethyl group, a nitrophenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route includes the reaction of a suitable pyrimidine derivative with trifluoroethyl alcohol under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as chromatography, is essential to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group makes it a valuable reagent for introducing fluorine atoms into organic compounds, which can enhance their stability and reactivity.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its nitrophenyl group can interact with various biomolecules, providing insights into their structure and function.
Medicine
In the medical field, derivatives of this compound could be explored for their therapeutic potential. Its unique structure may offer advantages in drug design, particularly for targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties. Its resistance to degradation and high thermal stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects depends on its molecular targets and pathways. The trifluoroethyl group can enhance the compound's ability to interact with specific enzymes or receptors, leading to desired biological or chemical outcomes. The nitrophenyl group may play a role in binding to target molecules, influencing the compound's overall activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl 4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
2,2,2-Trifluoroethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
The uniqueness of 2,2,2-trifluoroethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate lies in its specific combination of functional groups and molecular structure. This combination provides distinct chemical and biological properties compared to similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O5/c1-7-10(12(21)25-6-14(15,16)17)11(19-13(22)18-7)8-2-4-9(5-3-8)20(23)24/h2-5,11H,6H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEBYDDLNFUSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-bromophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5114484.png)

![5,6,6a,11-Tetraaza-benzo[a]fluorene](/img/structure/B5114504.png)
![2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5114511.png)
![N~2~-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5114517.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5114525.png)
![6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5114526.png)
![7-chloro-N,3,5-trimethyl-N-[4-(4-morpholinyl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B5114531.png)
![2-[(3,5-dimethoxybenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5114538.png)

![5-(4-morpholinylcarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole](/img/structure/B5114546.png)
![3-(4-Methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B5114565.png)
![[1-(3-butenoyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5114570.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5114577.png)
